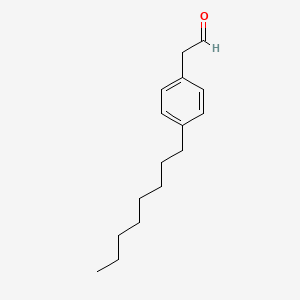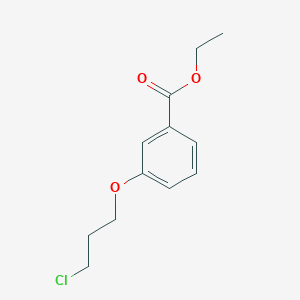
3-(3-Chloro-propoxy)-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-propoxy)-benzoic acid ethyl ester is an organic compound with the molecular formula C12H15ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and a 3-chloropropoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester typically involves the esterification of 3-(3-chloropropoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(3-Chloropropoxy)benzoic acid+Ethanol→3-(3-Chloropropoxy)benzoic acid ethyl ester+Water
The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-propoxy)-benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form different oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-(3-Chloropropoxy)benzoic acid and ethanol.
Nucleophilic Substitution: Various substituted benzoic acid ethyl esters.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-(3-Chloro-propoxy)-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergo metabolic transformations, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoic acid ethyl ester
- 3-(2-Chloropropoxy)benzoic acid ethyl ester
- 3-(4-Chloropropoxy)benzoic acid ethyl ester
Uniqueness
3-(3-Chloro-propoxy)-benzoic acid ethyl ester is unique due to the specific positioning of the chloropropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloropropoxy)benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)10-5-3-6-11(9-10)16-8-4-7-13/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
LTCHKFQMPAGJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8467044.png)

![1-[4-Chloro-2-(methanesulfonyl)phenyl]-3-cyclopropylpropane-1,3-dione](/img/structure/B8467059.png)
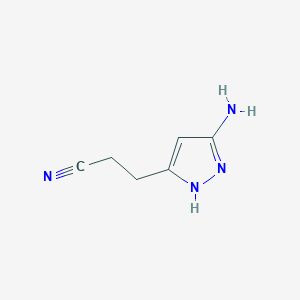
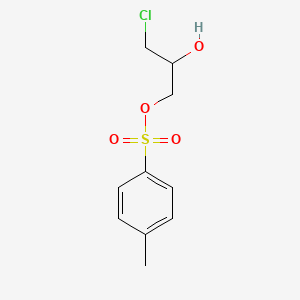


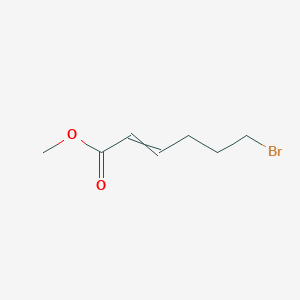
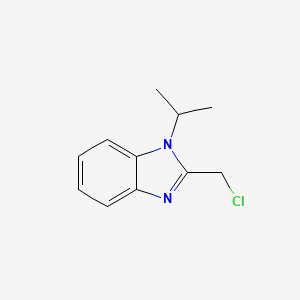
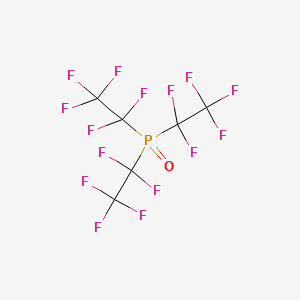
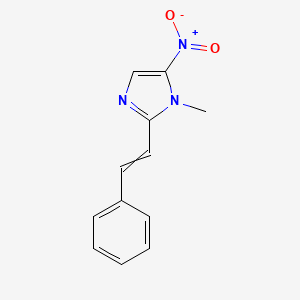

![5-acetyl-10-bromo-5H-dibenz[b,f]azepine](/img/structure/B8467124.png)
